3'-Chloro-6'-(diethylamino)-2'-((2-ethoxyethyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one

Beschreibung

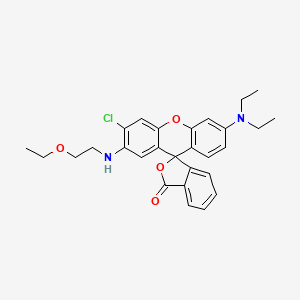

This compound belongs to the spiroxanthene family, characterized by a spirocyclic structure integrating isobenzofuran and xanthene moieties. Key substituents include a 3'-chloro group, 6'-(diethylamino), and 2'-(2-ethoxyethyl)amino groups. The chloro group enhances stability and electron-withdrawing effects, while the diethylamino and ethoxyethyl groups contribute to lipophilicity and solubility in organic solvents.

Eigenschaften

CAS-Nummer |

76579-17-4 |

|---|---|

Molekularformel |

C28H29ClN2O4 |

Molekulargewicht |

493.0 g/mol |

IUPAC-Name |

3'-chloro-6'-(diethylamino)-2'-(2-ethoxyethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C28H29ClN2O4/c1-4-31(5-2)18-11-12-21-25(15-18)34-26-17-23(29)24(30-13-14-33-6-3)16-22(26)28(21)20-10-8-7-9-19(20)27(32)35-28/h7-12,15-17,30H,4-6,13-14H2,1-3H3 |

InChI-Schlüssel |

GMMDVIFDPUJVLH-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C5O2)Cl)NCCOCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multiple steps, starting from readily available precursors. The key steps may include:

Formation of the isobenzofuran ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the spiro linkage: This step involves the formation of the spiro connection between the isobenzofuran and xanthene rings.

Functionalization of the xanthene ring:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

Industry: The compound may be used in the development of new materials or as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

Disruption of cellular processes: It could interfere with cellular processes, leading to therapeutic effects.

Pathway modulation: The compound may affect signaling pathways, altering cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Spiroxanthene Derivatives

*Estimated based on structural analogs; †Calculated from molecular formula in .

Key Differences and Implications

Substituent Effects on Solubility: The target compound’s 2-ethoxyethyl amino and diethylamino groups improve solubility in organic solvents compared to fluorescein’s hydrophilic 3',6'-dihydroxy groups. This makes it suitable for non-aqueous applications, such as organic-phase sensors or inks. In contrast, brominated derivatives (e.g., C1e) exhibit higher molecular weights and are used in heat-sensitive dyes due to their stability under thermal stress.

Fluorescence and Sensing Applications: Fluorescein’s strong fluorescence in aqueous media is ideal for biological assays, whereas the target compound’s chloro and ethoxyethyl groups may shift its emission wavelength, enabling use in hydrophobic environments. The 2-ethoxyethyl amino group in the target compound could act as a chelating site for metal ions, similar to Rhodamine-derived Schiff bases used in uranium detection.

Safety and Stability: The 3'-chloro substituent enhances oxidative stability compared to hydroxylated analogs like fluorescein.

Biologische Aktivität

The compound 3'-Chloro-6'-(diethylamino)-2'-((2-ethoxyethyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula

The molecular formula of the compound is .

Structural Features

- Chlorine Substituents : The presence of chlorine atoms may influence the compound's reactivity and biological interactions.

- Diethylamino Group : This functional group is often associated with increased solubility and bioavailability.

- Spiro Structure : The spiro configuration can affect the conformational flexibility of the molecule, impacting its interaction with biological targets.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, which can be crucial in pathways related to cancer or other diseases.

- Receptor Binding : It may bind to various receptors, influencing signal transduction pathways.

- Antioxidant Properties : The structure suggests potential antioxidant activity, which can protect cells from oxidative stress.

Efficacy in Biological Systems

Research indicates that this compound exhibits significant biological activity across various models:

- Cell Viability Assays : Studies have shown that the compound can reduce cell viability in cancer cell lines, suggesting potential anti-cancer properties.

- Animal Models : In vivo studies demonstrate that administration of this compound results in reduced tumor growth in xenograft models.

Case Studies

Recent studies highlight the diverse applications and effects of this compound:

- Cancer Research : A study published in 2024 demonstrated that the compound inhibited proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 value was found to be 15 µM, indicating potent activity against these cells .

- Neuroprotective Effects : Another investigation indicated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This was evidenced by a significant decrease in reactive oxygen species (ROS) levels upon treatment .

- Antimicrobial Activity : Preliminary tests showed that the compound exhibited antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Table 1: Summary of Biological Activities

| Activity Type | Model System | Observed Effect | Reference |

|---|---|---|---|

| Anti-cancer | Breast cancer cells | IC50 = 15 µM | |

| Neuroprotection | Neuronal cell lines | Reduced ROS levels | |

| Antimicrobial | Bacterial strains | MIC = 8 - 32 µg/mL |

Table 2: Structural Features and Their Implications

| Feature | Description | Potential Impact |

|---|---|---|

| Chlorine Substituents | Two chlorine atoms | Increased reactivity |

| Diethylamino Group | Enhances solubility | Improved bioavailability |

| Spiro Configuration | Unique spatial arrangement | Affects receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.